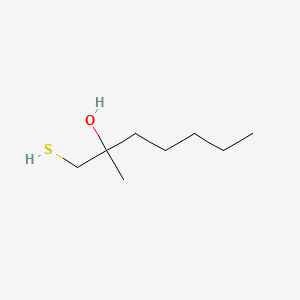
5-Methylnonane-1,9-diamine;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylnonane-1,9-diamine and terephthalic acid are key components in the formation of polyamides, specifically Polyamide 9,T. This compound is known for its high-performance characteristics, including thermal stability, chemical resistance, and electrical properties . The combination of 5-Methylnonane-1,9-diamine and terephthalic acid results in a material that is widely used in various industries, including automotive, electronics, and medical equipment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid typically involves a polycondensation reaction. This process occurs at elevated temperatures, where the diamine and dibasic acid react to form an amide bond, releasing water as a byproduct . The reaction conditions often include the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid follows a similar polycondensation process. The reactants are mixed in an aqueous slurry and heated to facilitate the reaction . The resulting polymer is then purified and processed into various forms, such as fibers, films, or molded parts .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylnonane-1,9-diamine and terephthalic acid primarily undergo condensation reactions to form polyamides . These reactions involve the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct .
Common Reagents and Conditions: The common reagents used in these reactions include the diamine (5-Methylnonane-1,9-diamine) and the dibasic acid (terephthalic acid) . Catalysts may also be used to enhance the reaction rate and yield . The reaction conditions typically involve elevated temperatures and controlled environments to ensure the formation of high-quality polyamides .
Major Products: The major product formed from the reaction between 5-Methylnonane-1,9-diamine and terephthalic acid is Polyamide 9,T . This polymer exhibits excellent thermal stability, chemical resistance, and electrical properties, making it suitable for various applications .
Applications De Recherche Scientifique
5-Methylnonane-1,9-diamine and terephthalic acid have numerous scientific research applications. In chemistry, they are used to study the synthesis and properties of polyamides . In biology and medicine, these compounds are utilized in the development of medical devices and equipment due to their biocompatibility and chemical resistance . In industry, they are employed in the production of high-performance materials for automotive, electronics, and packaging applications .
Mécanisme D'action
The mechanism of action for the formation of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid involves a step-growth polymerization process . This process is characterized by the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct . The molecular targets in this reaction are the amine and carboxyl groups of the reactants, which undergo nucleophilic substitution to form the amide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-Methylnonane-1,9-diamine and terephthalic acid include other diamines and dibasic acids used in the synthesis of polyamides . Examples include 2,4-dimethyl-1,8-octanediamine and 2,4,6-trimethyl-1,7-heptanediamine .
Uniqueness: The uniqueness of 5-Methylnonane-1,9-diamine and terephthalic acid lies in their ability to form Polyamide 9,T, which exhibits superior thermal stability, chemical resistance, and electrical properties compared to other polyamides . This makes them highly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
50507-31-8 |
|---|---|
Formule moléculaire |
C18H30N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-methylnonane-1,9-diamine;terephthalic acid |
InChI |
InChI=1S/C10H24N2.C8H6O4/c1-10(6-2-4-8-11)7-3-5-9-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h10H,2-9,11-12H2,1H3;1-4H,(H,9,10)(H,11,12) |
Clé InChI |
UZYXKHDZSWRYKO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN)CCCCN.C1=CC(=CC=C1C(=O)O)C(=O)O |
Numéros CAS associés |
50507-31-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


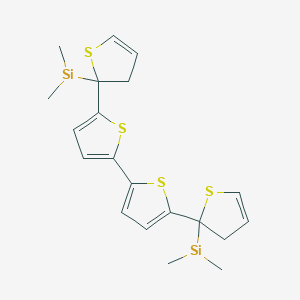
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
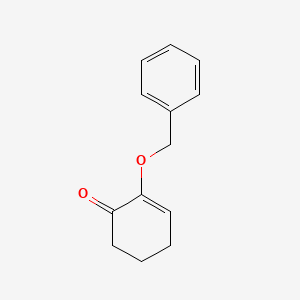
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)


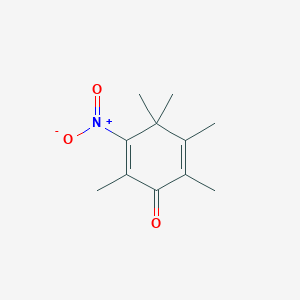

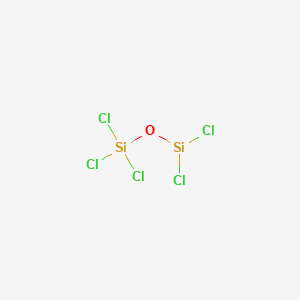
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
